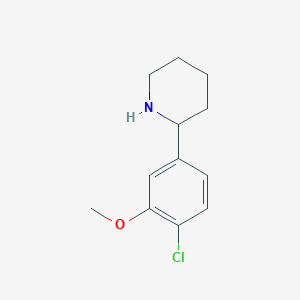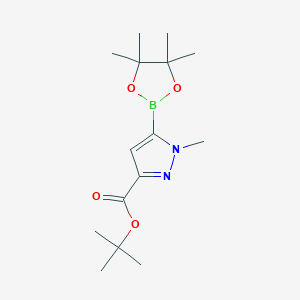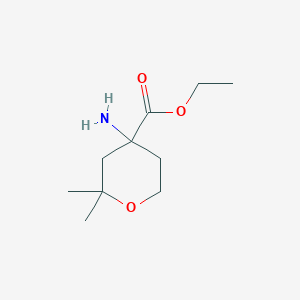
2-(4-Chloro-3-methoxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a chloro and a methoxy group attached to a phenyl ring, which is further connected to the piperidine ring. This structural arrangement imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-(4-Chloro-3-methoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antimicrobial activity by disrupting the cell membrane integrity of bacteria . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(4-Chloro-3-methoxyphenyl)piperidine can be compared with other piperidine derivatives, such as:
2-(4-Chlorophenyl)piperidine: Lacks the methoxy group, which may result in different chemical and biological properties.
2-(4-Methoxyphenyl)piperidine: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(4-Chloro-3-methylphenyl)piperidine: The presence of a methyl group instead of a methoxy group can lead to variations in its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of chloro and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
2-(4-chloro-3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
Clé InChI |
BIVJCYICGNGRTL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2CCCCN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B13530659.png)

![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)







